Fluorescein dodecyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

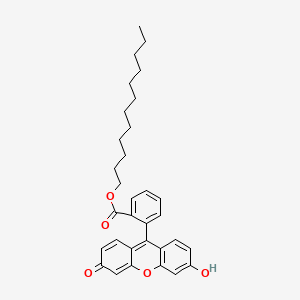

Fluorescein dodecyl ester is a derivative of fluorescein, a well-known fluorescent dye. This compound is characterized by the esterification of fluorescein with dodecyl alcohol, resulting in a molecule that combines the fluorescent properties of fluorescein with the hydrophobic characteristics of a long alkyl chain. This unique combination makes this compound particularly useful in various scientific and industrial applications, especially in fields requiring fluorescence-based detection and imaging.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of fluorescein dodecyl ester typically involves the esterification of fluorescein with dodecyl alcohol. This reaction is often catalyzed by acidic or basic conditions. A common method involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, ensures consistent product quality. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions: Fluorescein dodecyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, yielding fluorescein and dodecyl alcohol.

Oxidation and Reduction: The aromatic structure of fluorescein can participate in redox reactions, although the ester group remains relatively inert under these conditions.

Substitution: The ester group can be substituted by nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Oxidation: Oxidizing agents like potassium permanganate.

Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like DMAP.

Major Products:

Hydrolysis: Fluorescein and dodecyl alcohol.

Oxidation: Oxidized derivatives of fluorescein.

Substitution: Substituted fluorescein derivatives.

Wissenschaftliche Forschungsanwendungen

Fluorescein dodecyl ester has a wide range of applications in scientific research, including:

Chemistry: Used as a fluorescent probe in various analytical techniques, including chromatography and spectroscopy.

Biology: Employed in cell imaging and tracking due to its fluorescent properties, allowing researchers to visualize cellular processes in real-time.

Medicine: Utilized in diagnostic imaging, particularly in ophthalmology for angiography and in cancer research for tumor imaging.

Industry: Applied in the development of fluorescent sensors and markers for quality control and environmental monitoring.

Wirkmechanismus

The mechanism of action of fluorescein dodecyl ester is primarily based on its fluorescent properties. Upon excitation by light of a specific wavelength, the compound emits fluorescence, which can be detected and measured. This fluorescence is used to track and visualize various biological and chemical processes. The hydrophobic dodecyl chain allows the compound to integrate into lipid membranes, making it useful for studying membrane dynamics and interactions.

Vergleich Mit ähnlichen Verbindungen

Fluorescein dodecyl ester can be compared with other fluorescein derivatives, such as:

Fluorescein ethyl ester: Similar in structure but with a shorter alkyl chain, resulting in different solubility and membrane integration properties.

Fluorescein isothiocyanate: Contains an isothiocyanate group, making it reactive towards amines and useful for labeling proteins and other biomolecules.

Fluorescein diacetate: A non-fluorescent compound that becomes fluorescent upon hydrolysis, commonly used in cell viability assays.

Uniqueness: The unique combination of fluorescence and hydrophobicity in this compound makes it particularly suitable for applications involving lipid membranes and hydrophobic environments, distinguishing it from other fluorescein derivatives.

Biologische Aktivität

Fluorescein dodecyl ester (C12-FL) is a derivative of fluorescein that has garnered attention for its biological activities, particularly as a protonophoric uncoupler and antibacterial agent. This article reviews the compound's properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is synthesized by attaching a dodecyl alkyl chain to the fluorescein molecule, enhancing its lipophilicity and allowing it to interact more effectively with cellular membranes. The primary mechanism through which C12-FL exerts its biological effects is by acting as a protonophore, facilitating the transport of protons across lipid membranes. This disrupts the proton gradient essential for ATP synthesis in mitochondria, leading to increased respiration rates and reduced membrane potential.

Biological Activity Overview

- Antibacterial Activity : C12-FL has been shown to possess significant antibacterial properties. It depolarizes bacterial membranes, which is critical for inhibiting bacterial growth. In studies involving Bacillus subtilis, C12-FL demonstrated potent antibacterial activity comparable to other fluorescein derivatives .

- Mitochondrial Uncoupling : As a mitochondrial uncoupler, C12-FL increases mitochondrial respiration while dissipating the membrane potential at submicromolar concentrations. This effect has been quantified in isolated rat liver mitochondria, where C12-FL exhibited half-maximal effective concentrations of 700 nM .

- Cell Viability and Toxicity : In vitro experiments using human colon carcinoma cell lines (RKO) indicated that C12-FL can affect cell viability depending on concentration and exposure time. The compound was tested alongside other fluorescein derivatives to assess its cytotoxicity and therapeutic potential .

Table 1: Biological Activity of this compound (C12-FL)

Table 2: Comparative Analysis of Fluorescein Derivatives

| Compound | Antibacterial Potency | Mitochondrial Uncoupling Effect | Effective Concentration (nM) |

|---|---|---|---|

| C4-FL (n-butyl) | Low | None | N/A |

| C8-FL (n-octyl) | Moderate | Moderate | 300 |

| C12-FL (n-dodecyl) | High | High | 700 |

| C18-FL (n-octadecyl) | Moderate | High | N/A |

Case Study 1: Antibacterial Efficacy

In a study examining the antibacterial efficacy of fluorescein derivatives, C12-FL was evaluated against various bacterial strains, including E. coli and S. aureus. Results indicated that C12-FL not only inhibited bacterial growth but also caused significant membrane depolarization, leading to cell death. The study highlighted the potential of C12-FL as a therapeutic agent in treating bacterial infections resistant to conventional antibiotics .

Case Study 2: Mitochondrial Functionality

A separate investigation focused on the effects of C12-FL on mitochondrial functionality in murine models. The study found that administration of C12-FL resulted in enhanced mitochondrial respiration rates while concurrently dissipating the mitochondrial membrane potential. This dual action suggests that C12-FL could be beneficial in conditions where mitochondrial dysfunction is implicated, such as neurodegenerative diseases .

Eigenschaften

IUPAC Name |

dodecyl 2-(3-hydroxy-6-oxoxanthen-9-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36O5/c1-2-3-4-5-6-7-8-9-10-13-20-36-32(35)26-15-12-11-14-25(26)31-27-18-16-23(33)21-29(27)37-30-22-24(34)17-19-28(30)31/h11-12,14-19,21-22,33H,2-10,13,20H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGAMOSIAHLQGAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.